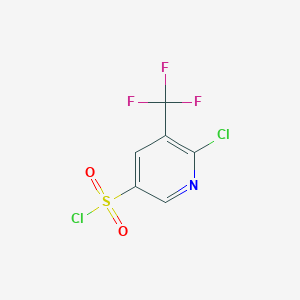
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Overview
Description
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the sequential reaction of pyridine-3-sulfonic acid and phosphorus pentachloride to form pyridine-3-sulfonyl chloride . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H2Cl2F3NO2S . The InChI code for this compound is 1S/C6H2Cl2F3NO2S/c7-5-4 (6 (9,10)11)1-3 (2-12-5)15 (8,13)14/h1-2H .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.05 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis and Polymer Applications
A study described the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a diamine containing pyridine and trifluoromethylphenyl groups. These polyamides, prepared via low-temperature polycondensation with various dibenzoyl chlorides, exhibited high thermal stability, excellent solubility in organic solvents, and strong, flexible film-forming properties with low dielectric constants, highlighting their potential in advanced material applications (Xiao-Ling Liu et al., 2013).
Catalysis and Chemical Synthesis
Research on ionic liquid sulfonic acid functionalized pyridinium chloride demonstrated its efficacy as a homogeneous, reusable catalyst for synthesizing 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones via a one-pot multi-component condensation. This showcases the chemical's role in facilitating efficient, solvent-free organic syntheses (A. R. Moosavi‐Zare et al., 2013).
Environmental Studies
A study on municipal sewage sludge in China identified novel polyfluorinated ether sulfonates, including a 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFAES) used as an alternative to perfluorooctanesulfonate (PFOS) in the electroplating industry. This research is crucial for understanding the environmental distribution and potential impacts of PFOS alternatives (Ting Ruan et al., 2015).
Antibacterial Applications
Research on 1,2,4-triazole derivatives synthesized using sodium 1-(4-amino-5-mercapto-4 H-[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate revealed their potential as antimicrobial agents and surface active agents, indicating the broad applicability of sulfonate-based compounds in medical and industrial fields (R. El-Sayed, 2006).
Pharmaceutical Chemistry
A study on the synthesis, structural characterization, and antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine highlights its potential applications in pharmaceutical research. The compound's interaction with DNA, alongside its structural and spectroscopic properties, was investigated, showcasing the relevance of chloro-trifluoromethyl pyridine derivatives in developing new therapeutic agents (M. Evecen et al., 2017).
Mechanism of Action
Target of Action
It is known that the compound is used for the preparation of n-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .
Mode of Action
It is known that the compound can introduce the sulfonyl chloride functional group into various target molecules , which may influence its interaction with its targets.
Biochemical Pathways
It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may play a role in the biochemical pathways related to these compounds.
Result of Action
It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may have a role in the molecular and cellular effects related to these compounds.
Action Environment
It is known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may influence its stability.
Safety and Hazards
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
Trifluoromethylpyridine and its derivatives, including 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Biochemical Analysis
Biochemical Properties
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function . The compound’s interactions with enzymes often result in enzyme inhibition, which can alter metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, this compound can disrupt normal cellular functions, leading to changes in cell behavior and physiology . For example, it may inhibit key enzymes involved in metabolic pathways, resulting in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and cold-chain transportation conditions . Prolonged exposure to environmental factors may lead to degradation, which can alter its biochemical activity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s ability to modify enzymes can lead to changes in metabolic flux and metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific targets to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it needs to interact with specific biomolecules to exert its biochemical effects.
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-4(6(9,10)11)1-3(2-12-5)15(8,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXRPZDCPBGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743523 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928324-59-8 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
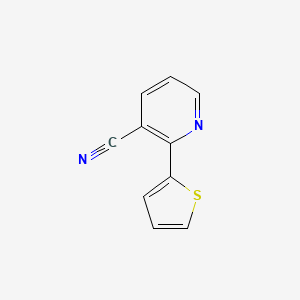
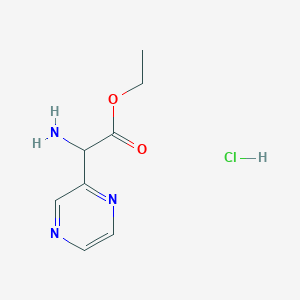

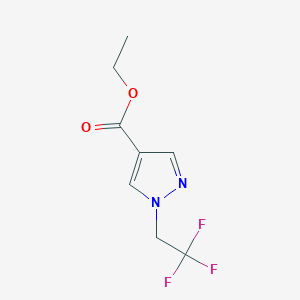
![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)

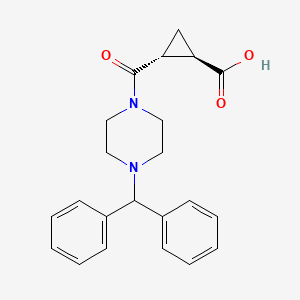

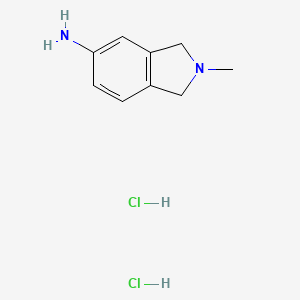
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
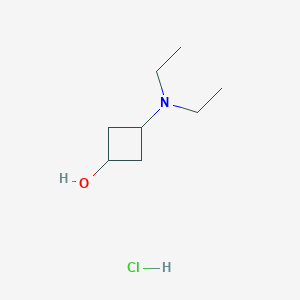
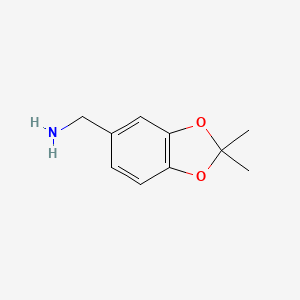

![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
